The compound 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one is a structural motif present in various heterocyclic compounds that have been synthesized and studied for their potential applications in different fields. These heterocyclic compounds are known for their diverse biological activities and have been the subject of numerous studies aiming to explore their synthesis, mechanism of action, and applications.
The novel antibacterial agent 6,8-dihydroxy-7-propyl-9H-pyrrolo[1,2-b][1,3]benzoxazin-9-one showcases the potential of these compounds in the development of new antibiotics. The key step in its synthesis involves an oxidative cyclization, which could be a pivotal reaction for creating a variety of derivatives with antibacterial properties3. Additionally, the aforementioned antiproliferative and cardiovascular activities of related compounds highlight the versatility of this scaffold in pharmaceutical research4 5.
The synthetic versatility of the 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one scaffold is evident in the literature. For example, the synthesis of 3,5-disubstituted 6H-pyrrolo[1,2-c][1,2,3]triazoles from Morita–Baylis–Hillman adducts of propargyl aldehydes demonstrates the use of intramolecular 1,3-dipolar cycloaddition reactions to obtain various derivatives1. Moreover, the reaction of 7-hydroxy derivatives with nucleophiles to synthesize 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones shows the potential for creating a wide range of compounds with different substituents, which could be used in further chemical transformations2.
The compound is classified as a triazole derivative and is identified by its unique molecular structure comprising a pyrrole ring fused with a triazole moiety. It has been synthesized and studied in various research contexts, particularly focusing on its biological activity against necroptosis—a form of programmed cell death implicated in various diseases including cancer and neurodegenerative disorders .
The synthesis of 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one typically involves multi-step chemical reactions. One common method includes:
This approach allows for the synthesis of various derivatives by modifying the starting materials or reaction conditions.
The molecular structure of 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one features:
6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives for further study .
The mechanism of action for 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one primarily revolves around its role as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). By binding to the allosteric site on RIPK1:
Molecular docking studies have shown that specific interactions between the compound and key residues in RIPK1 are critical for its inhibitory activity .
The physical and chemical properties of 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one include:
These properties influence its handling in laboratory settings and its potential formulations for therapeutic use .
6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one has several promising applications:
Research continues to explore the full potential of this compound within these fields .
Pyrrolo-triazole derivatives belong to the class of fused bicyclic heterocycles that combine pyrrole and triazole rings. The core structure follows systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). The parent compound, 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one, provides precise stereoelectronic information through its name:
Alternative naming conventions exist for substituted derivatives. For example, the pentafluorophenyl-substituted compound 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate emphasizes the cationic triazolium center and tetrafluoroborate counterion [2] [3].
Table 1: Structural Descriptors of Pyrrolo-Triazole Derivatives
Systematic Name | Ring Fusion Atoms | Functional Groups | Molecular Formula |
---|---|---|---|
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | Pyrrole C2–C3; Triazole N1–C2 | None | C₅H₇N₃ |
6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one | Pyrrole C2–C3; Triazole N1–C2 | Carbonyl at C3 | C₅H₇N₃O |
2-(Pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate | Pyrrole C2–C3; Triazole N1–C2 | Triazolium cation; BF₄⁻ anion | C₁₁H₇BF₉N₃ |
This scaffold serves dual roles in synthetic and applied chemistry:
Table 2: Key Properties and Applications of Functionalized Derivatives
Derivative | Physical Properties | Primary Applications |
---|---|---|
2-(Pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate | Melting Point: 245–248°C; Purity: ≥97% | Organocatalyst for intramolecular benzoin cyclizations and Stetter reactions [3] |
3-(1H-Pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Crystalline solid | Anticoronavirus and antitumoral agent (via tubulin polymerization inhibition) [4] |
The chemistry of pyrrolo-triazoles evolved alongside broader advancements in heterocyclic synthesis:
Table 3: Historical Milestones in Pyrrolo-Triazole Chemistry
Time Period | Key Advancement | Impact |
---|---|---|
1980–1990 | Cyclocondensation routes to dihydropyrrolo-triazoles | Established core synthetic methodologies |
2008 | Introduction of pentafluorophenyl-triazolium BF₄⁻ catalyst | Enabled new C–C bond formations via NHC organocatalysis [3] |
2022 | Structural confirmation via X-ray crystallography | Validated non-covalent interactions in solid state [4] |
2022 | Pyrazolo-triazolo-pyrimidines as CDK2 inhibitors | Demonstrated therapeutic potential of fused triazole systems [7] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0